molecular formula C18H27ClN2O3S B2524268 4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 478041-68-8

4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol

Cat. No.: B2524268
CAS No.: 478041-68-8
M. Wt: 386.94
InChI Key: YLBPHKYGCZCKCT-UHFFFAOYSA-N
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Description

4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a synthetic piperidine derivative characterized by a 4-piperidinol core substituted with a 1-azepanylmethyl group and a 4-chlorophenylsulfonyl moiety.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-1-(4-chlorophenyl)sulfonylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S/c19-16-5-7-17(8-6-16)25(23,24)21-13-9-18(22,10-14-21)15-20-11-3-1-2-4-12-20/h5-8,22H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPHKYGCZCKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol is a derivative of piperidine with potential pharmacological applications. This article reviews its biological activity, including antibacterial, enzyme inhibition, and other therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H20ClN2O2S
  • Molecular Weight : 320.85 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds with similar piperidine and sulfonamide moieties exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent antibacterial effects compared to the standard thiourea (IC50 = 21.25 µM) .

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13
7pPseudomonas aeruginosa1.21

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The synthesized derivatives showed strong AChE inhibition, contributing to their potential as therapeutic agents in cognitive disorders.

  • Urease Inhibition : The compounds displayed strong urease inhibitory activity, which could be beneficial in treating conditions like urease-related infections or disorders .

Study on Piperidine Derivatives

A study synthesized a series of piperidine derivatives, including the target compound, and assessed their biological activities. The results indicated that these derivatives not only inhibited bacterial growth but also showed promise in enzyme inhibition assays .

  • Docking Studies : Molecular docking studies revealed the interaction of these compounds with specific amino acids in target enzymes, suggesting a mechanism for their inhibitory effects .

Pharmacological Implications

The pharmacological behavior of sulfonamide groups in these compounds is associated with various therapeutic applications, including:

  • Antibacterial treatments
  • Enzyme inhibitors for metabolic disorders
  • Potential anticancer agents

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The target compound differs from analogs primarily in its substituents. Key comparisons include:

Compound Name Substituents on 4-Piperidinol Core Molecular Formula Key Features
4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol (Target) 1-azepanylmethyl, 4-chlorophenylsulfonyl C22H29ClN2O3S (inferred) Flexible azepane ring; potential for enhanced lipophilicity and CNS penetration
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-piperidinol 4-(4-fluorophenyl)piperazinylmethyl, 4-chlorophenylsulfonyl C22H27ClFN3O3S Piperazine ring enhances hydrogen bonding; fluorophenyl may improve metabolic stability
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol 4-phenylpiperazinylmethyl, 4-chlorophenylsulfonyl C22H28ClN3O3S Phenylpiperazine moiety common in antipsychotics (e.g., aripiprazole analogs)
4-(4-Chlorophenyl)-1-[3-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)propyl]-4-piperidinol 1,3-dioxolane-fluorophenylpropyl, 4-chlorophenyl C23H27ClFNO3 Dioxolane group increases solubility; fluorophenyl enhances target affinity

Pharmacological Implications

  • Azepane vs.
  • Sulfonyl Group Effects : The 4-chlorophenylsulfonyl group is a shared feature across multiple analogs, suggesting a role in receptor interaction (e.g., σ1 receptor antagonism or dopamine D2 modulation) .
  • Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit slower oxidative metabolism due to fluorine’s electron-withdrawing effects, whereas the target compound’s azepane group may undergo CYP3A4-mediated oxidation, akin to haloperidol derivatives .

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